3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a piperazine ring, and a chlorophenyl group, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as palladium or iridium complexes, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and temperature control, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives .
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: Similar in structure but may have different substituents or functional groups.
Indole derivatives: Share a similar core structure and exhibit diverse biological activities.
Uniqueness
The uniqueness of 3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of a quinazolinone core, a piperazine ring, and a chlorophenyl group, which provides a versatile platform for chemical modifications and biological studies .
Properties
Molecular Formula |
C21H21ClN4O2S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H21ClN4O2S/c1-24-8-10-25(11-9-24)19(27)15-4-7-17-18(12-15)23-21(29)26(20(17)28)13-14-2-5-16(22)6-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,29) |
InChI Key |
KZCCOJSSVNZXEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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